molecular formula C24H30O8 B1684255 Yangambin CAS No. 13060-14-5

Yangambin

Cat. No. B1684255
CAS RN: 13060-14-5
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-WZRIXLNXSA-N
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Description

Yangambin is a furofuran lignan, isolated from plants such as members of the Annonaceae family, including species of the genus Rollinia, and from the Magnolia biondii . It is a selective PAF receptor antagonist and inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to the reduction in [Ca2+]i in vascular smooth muscle cells and consequent peripheral vasodilation .


Synthesis Analysis

The synthesis of Yangambin involves a one-pot conjugate addition/aldol reaction that involves an enantioenriched benzyl tert-butyl sulfoxide, an enone, and gaseous formaldehyde to construct the bis (phenylpropanoid) backbone . The reduction of the ketone with diisobutylaluminium hydride and acid-catalysed cyclisation in EtOH furnished Yangambin .


Molecular Structure Analysis

Yangambin has a molecular formula of C24H30O8 . The molecular structure of Yangambin can be found in various scientific databases .


Chemical Reactions Analysis

The formation of 2,5-diaryltetrahydrofuran lignans was observed as a side reaction in the final step of Yangambin synthesis . Acid-catalysed cyclisation of the aldol intermediate gave a completely different outcome .


Physical And Chemical Properties Analysis

Yangambin has a molecular weight of 446.49 . More detailed physical and chemical properties can be found in various scientific databases .

Scientific Research Applications

Leishmanicidal and Immunomodulatory Effects

Yangambin and its isomer epi-yangambin, derived from Ocotea fasciculata, demonstrate significant leishmanicidal activity against Leishmania amazonensis and Leishmania braziliensis. These compounds reduce the intracellular viability of these parasites in a concentration-dependent manner. Additionally, yangambin and epi-yangambin modulate the production of inflammatory mediators by macrophages infected by these Leishmania species, suggesting potential for the development of new therapeutic options for Cutaneous Leishmaniasis (Jéssica Rebouças-Silva et al., 2023).

Embryotoxicity Studies

Studies on Gallus gallus domesticus embryos show that yangambin does not exhibit embryotoxic effects on neurodevelopment under tested conditions. This absence of embryotoxicity at concentrations up to 65 µg/ml indicates yangambin's potential safety for further pharmacological exploration (Thiago Felix da Silva et al., 2021).

Cytotoxicity and Pharmacological Activity

Yangambin, a pharmacologically active lignan from Ocotea duckei, shows low cytotoxicity across various in vitro models. This low cytotoxicity, coupled with a range of pharmacological activities such as anticonvulsant, analgesic, anti-inflammatory, and leishmanicidal effects, underscores its potential as a candidate for drug development (Rubens L. Monte Neto et al., 2008).

Cardiovascular Effects

Yangambin has been identified for its antagonistic properties against Platelet-Activating Factor (PAF) and its preventive effects on cardiovascular collapse during anaphylactic and endotoxic/septic shocks. Its ability to prevent vascular and cardiac hyporesponsiveness to catecholamines during endotoxic shock positions it as a compound of interest for the management of cardiovascular diseases (E. Tibiriçá, 2006).

CNS Activity

Research into the behavioral effects of yangambin on mice reveals its depressant activity on locomotor activity, forced swimming, and pentobarbital sleeping time tests, indicating a potential for the study of yangambin in neurological contexts (F. C. F. de Sousa et al., 2005).

Hypotensive and Vasorelaxant Effects

Yangambin induces hypotension and tachycardia in rats, with studies suggesting that its hypotensive effect may be due to peripheral vasodilation involving the inhibition of Ca2+ influx through voltage-gated Ca2+ channels. These findings point to yangambin's potential in cardiovascular therapy (I. Araújo et al., 2014).

Insect Control Potential

Yangambin demonstrates an ability to inhibit postembryonic development and induce morphological alterations in Chrysomya megacephala, suggesting its utility in controlling populations of this public health menace (Marise Maleck de Oliveira Cabral et al., 2007).

Hemolytic Activity Study

Investigations into the hemolytic activity of yangambin on sheep blood reveal its non-hemolytic nature at tested concentrations, further supporting its potential safety for therapeutic use (Maria Isabel de Assis Lima Castro et al., 2021).

Safety And Hazards

When handling Yangambin, it is recommended to ensure adequate ventilation, use personal protective equipment, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

Future Directions

Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner, suggesting potential applications in the treatment of Cutaneous Leishmaniasis . Further studies are needed to evaluate the potential of Yangambin in treating other diseases .

properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025819
Record name Yangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yangambin

CAS RN

13060-14-5
Record name (+)-Yangambin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yangambin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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